molecular formula C21H19F3N2O2 B2492801 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 946367-06-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2492801
CAS No.: 946367-06-2
M. Wt: 388.39
InChI Key: VHWAQPBECPITSW-UHFFFAOYSA-N
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Description

“N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)16-8-5-14(6-9-16)19(27)25-17-10-7-13-2-1-11-26(18(13)12-17)20(28)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWAQPBECPITSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Tetrahydroquinoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the tetrahydroquinoline core.

    Introduction of the Cyclopropanecarbonyl Group: This can be achieved through acylation reactions using cyclopropanecarbonyl chloride.

    Attachment of the Trifluoromethylbenzamide Moiety: This step may involve coupling reactions using appropriate benzoyl chlorides or amides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could be used to modify the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the benzamide or tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

Uniqueness

The presence of the trifluoromethyl group in “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” distinguishes it from other similar compounds, potentially offering enhanced biological activity and stability.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Cyclopropanecarbonyl group
  • Tetrahydroquinoline moiety
  • Trifluoromethylbenzamide

Molecular Formula : C16_{16}H16_{16}F3_{3}N2_{2}O
Molar Mass : 320.31 g/mol
CAS Number : 927996-40-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Potential Targets

  • Enzyme Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens, suggesting a potential role in treating infections.

Antimicrobial Activity

Research indicates that related compounds demonstrate moderate antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives against M. tuberculosis range from 125 µM to 250 µM, highlighting their potential as therapeutic agents against resistant strains .

Enzyme Inhibition Studies

In studies involving enzyme inhibition:

  • Compounds similar to this compound were shown to inhibit AChE with IC50_{50} values ranging from 27.04 µM to 106.75 µM . This suggests that modifications in the chemical structure can lead to enhanced inhibitory activity.

Case Studies

  • Study on AChE Inhibition :
    • A series of analogs were synthesized and tested for their ability to inhibit AChE. The most potent inhibitors were found to have IC50_{50} values lower than the clinically used drug rivastigmine .
  • Antimycobacterial Activity Assessment :
    • A study evaluated the effectiveness of various derivatives against Mycobacterium tuberculosis. The findings indicated that compounds with longer alkyl chains exhibited improved activity, emphasizing the importance of structural variations on biological efficacy .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50_{50} / MIC
This compoundC16_{16}H16_{16}F3_{3}N2_{2}OAChE Inhibition27.04–106.75 µM
N-Hexyl derivativeC17_{17}H22_{22}N2_{2}OAntimycobacterialMIC 125–250 µM
RivastigmineC14_{14}H18_{18}N2_{2}O2_{2}AChE Inhibition38.4 µM

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